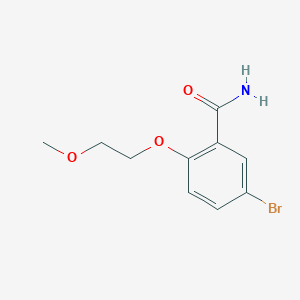

5-Bromo-2-(2-methoxyethoxy)benzamide

Description

Contextualization of Benzamide (B126) Derivatives in Contemporary Chemical Research

Benzamide derivatives represent a prominent class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group. ontosight.aiwikipedia.org This structural framework is a cornerstone in modern chemical research, primarily due to its prevalence in a vast array of pharmacologically active molecules. nanobioletters.comwalshmedicalmedia.com These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, anticancer, anticonvulsant, and analgesic properties. ontosight.airesearchgate.netontosight.ai The versatility of the benzamide scaffold allows for extensive synthetic modification, enabling chemists to fine-tune the steric, electronic, and physicochemical properties of the molecule to optimize its interaction with biological targets like enzymes and receptors. ontosight.aiontosight.ai Consequently, benzamides are not only studied as potential therapeutic agents themselves but also serve as crucial intermediates in the synthesis of more complex organic molecules and materials. ontosight.aiontosight.ai

Strategic Significance of Halogenated and Alkoxy-Substituted Benzamides in Medicinal Chemistry and Materials Science

The strategic incorporation of halogen atoms and alkoxy groups onto the benzamide core is a common and highly effective strategy in the design of new molecules for medicinal chemistry and materials science. Halogenation, the introduction of atoms like bromine, can significantly modulate a compound's properties. researchgate.net Halogens can alter the lipophilicity of a molecule, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Furthermore, halogen atoms can participate in specific, non-covalent interactions known as halogen bonds, which can enhance binding affinity and selectivity for a biological target. nih.gov

Similarly, alkoxy groups (-OR) play a crucial role in molecular design. The presence of a methoxyethoxy group, for instance, can increase a compound's polarity and solubility. The ether oxygens can act as hydrogen bond acceptors, influencing molecular conformation and intermolecular interactions. researchgate.net In materials science, alkoxy substituents can affect the packing of molecules in the solid state, influencing the properties of crystals and polymers. sphinxsai.com The combination of both halogen and alkoxy substituents on a benzamide scaffold thus provides a powerful tool for creating diverse chemical entities with tailored properties for specific applications.

Overview of Current Research Trajectories for 5-Bromo-2-(2-methoxyethoxy)benzamide and Related Chemical Entities

Direct and extensive research focusing solely on this compound is limited in publicly available literature. However, its structural components suggest its primary role as a valuable chemical intermediate and building block. The precursor, 5-Bromo-2-(2-methoxyethoxy)benzoic acid, is commercially available, indicating its utility in synthetic chemistry. sigmaaldrich.com Research on closely related structures provides insight into potential research trajectories. For example, derivatives like 5-Bromo-N,N-diethyl-2-(2-methoxyethoxy)-benzamide have been synthesized, highlighting the reactivity of the benzamide moiety for further functionalization. nih.gov Isomeric compounds such as 3-Bromo-5-(2-methoxyethoxy)benzamide are also documented as research chemicals. bldpharm.com

Current research trajectories for chemical entities related to this compound are largely centered on leveraging this scaffold for the development of new therapeutic agents and functional materials. The presence of the bromo-, alkoxy-, and benzamide groups makes it a versatile starting point for creating libraries of novel compounds to be screened for various biological activities, such as enzyme inhibition or receptor modulation, a common practice in drug discovery. ontosight.ai

Defined Research Objectives and Scope for In-depth Academic Inquiry into this compound

A dedicated academic inquiry into this compound would aim to fully characterize this compound and explore its potential applications. The defined research objectives would include:

Synthesis and Optimization: To develop and optimize a high-yield synthetic route for this compound from readily available starting materials.

Physicochemical Characterization: To thoroughly characterize the compound using modern analytical techniques (e.g., NMR, FTIR, Mass Spectrometry, X-ray crystallography) to confirm its structure and elucidate its solid-state properties.

Exploration of Chemical Reactivity: To investigate the reactivity of the compound's functional groups (the amide, the bromine atom, and the aromatic ring) in various organic reactions, establishing its utility as a synthetic intermediate.

Derivative Synthesis and Biological Screening: To synthesize a focused library of derivatives by modifying the amide nitrogen and performing substitution reactions at the bromine position. These new compounds would then be screened for a range of biological activities (e.g., anticancer, antimicrobial) based on the known pharmacology of benzamides.

Materials Science Applications: To investigate the potential of this compound as a monomer or precursor for the synthesis of novel polymers or organic frameworks, and to study the properties of these resulting materials.

The scope of this inquiry would be a comprehensive investigation beginning with fundamental chemistry and extending to preliminary explorations in medicinal chemistry and materials science, thereby establishing a foundational understanding of this specific chemical entity.

Physicochemical Data of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | C10H12BrNO3 | 274.11 |

| 5-Bromo-N,N-diethyl-2-(2-methoxyethoxy)-benzamide nih.gov | C14H20BrNO3 | 330.22 |

| 3-Bromo-5-(2-methoxyethoxy)benzamide bldpharm.com | C10H12BrNO3 | 274.11 |

| 5-Bromo-2-(2-methoxyethoxy)benzoic acid sigmaaldrich.com | C10H11BrO4 | 275.10 |

Properties

IUPAC Name |

5-bromo-2-(2-methoxyethoxy)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-14-4-5-15-9-3-2-7(11)6-8(9)10(12)13/h2-3,6H,4-5H2,1H3,(H2,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWGXGQRKEVZHBR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=C(C=C1)Br)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Strategies and Methodologies for 5 Bromo 2 2 Methoxyethoxy Benzamide

Retrosynthetic Analysis and Key Disconnection Points

A retrosynthetic approach to 5-Bromo-2-(2-methoxyethoxy)benzamide identifies two primary disconnection points. The most logical disconnection is at the amide bond (C-N), leading back to 5-bromo-2-(2-methoxyethoxy)benzoic acid and ammonia (B1221849) or an ammonia equivalent. This is a common and reliable transformation.

A second key disconnection occurs at the ether linkage (Ar-O), suggesting a precursor such as a 5-bromo-2-hydroxybenzamide and a suitable 2-methoxyethoxy electrophile. This approach, utilizing a Williamson ether synthesis, is also a viable strategy. The former approach, involving the formation of the substituted benzoic acid first, is often preferred for its robustness and the variety of available amidation methods.

Synthesis of Precursor Intermediates for this compound

The synthesis of the target molecule is contingent on the successful preparation of its precursor intermediates. This involves a sequence of reactions to construct the brominated and ether-linked benzoic acid.

Preparation of Brominated Aromatic Substrates

The initial step involves the bromination of a suitable aromatic starting material. A common strategy is the electrophilic bromination of a benzoic acid derivative. For instance, salicylic (B10762653) acid (2-hydroxybenzoic acid) can be brominated at the 5-position due to the ortho, para-directing effect of the hydroxyl group. This reaction can be achieved using various brominating agents, including N-bromosuccinimide (NBS) in a suitable solvent. organic-chemistry.org The use of elemental bromine in the presence of a Lewis acid is another established method for the bromination of aromatic rings. google.com Alternatively, starting with an already brominated precursor like 4-bromophenol, subsequent steps can introduce the carboxylic acid and ether functionalities. rsc.org

Introduction of the 2-(2-methoxyethoxy) Group via Etherification Reactions

The introduction of the 2-(2-methoxyethoxy) side chain is typically accomplished through a Williamson ether synthesis. masterorganicchemistry.com This reaction involves the deprotonation of a phenolic hydroxyl group with a base, such as sodium hydride or potassium carbonate, to form a phenoxide. masterorganicchemistry.comlew.ro This nucleophilic phenoxide then undergoes an SN2 reaction with a 2-methoxyethoxy halide, such as 2-methoxyethyl chloride or bromide, to form the desired ether linkage. masterorganicchemistry.comlibretexts.org The starting material for this step would be a 5-bromo-2-hydroxybenzoic acid derivative. lew.roresearchgate.net

Formation of Carboxylic Acid Precursors

The carboxylic acid functionality is a crucial handle for the final amidation step. If the synthesis starts from a brominated phenol (B47542), the carboxyl group can be introduced via methods such as the Kolbe-Schmitt reaction, which involves the carboxylation of a phenoxide under pressure and high temperature. A more contemporary approach might involve ortho-lithiation followed by quenching with carbon dioxide.

A more straightforward route begins with a pre-existing benzoic acid, such as 5-bromosalicylic acid. In this case, the synthetic challenge shifts to the selective etherification of the phenolic hydroxyl group while the carboxylic acid is present, which might require protection of the carboxyl group as an ester. lew.ro

Advanced Amide Bond Formation Methodologies

The final and critical step in the synthesis of this compound is the formation of the amide bond.

Conventional Amidation Techniques (e.g., via acid chlorides, esters)

The direct reaction of a carboxylic acid with ammonia to form an amide requires high temperatures to dehydrate the intermediate ammonium (B1175870) salt. chemguide.co.ukyoutube.comkhanacademy.org A more common and milder approach involves the activation of the carboxylic acid. fishersci.it

One of the most conventional methods is the conversion of the carboxylic acid to an acid chloride. fishersci.it This is typically achieved by reacting the 5-bromo-2-(2-methoxyethoxy)benzoic acid with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). fishersci.itnih.gov The resulting highly reactive acid chloride is then treated with a concentrated solution of ammonia to yield the desired amide, this compound. chemguide.co.ukyoutube.comfishersci.it This reaction is often vigorous and produces hydrogen chloride as a byproduct, which is neutralized by excess ammonia. youtube.com

Alternatively, the carboxylic acid can be converted to an ester, such as a methyl or ethyl ester. This ester can then be reacted with ammonia in a process known as ammonolysis to form the amide. youtube.comkhanacademy.org This method is generally slower than the acid chloride route but can be advantageous when milder conditions are required.

Another approach involves the use of coupling reagents that activate the carboxylic acid in situ, facilitating its reaction with ammonia. Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) are commonly used for this purpose. fishersci.it

Exploration of Convergent and Divergent Synthetic Pathways

The synthesis of this compound can be approached through several strategic pathways. Convergent synthesis, which involves preparing key molecular fragments separately before combining them in the final stages, is often favored for its efficiency.

Pathway A: Etherification followed by Amidation (Convergent)

This is arguably the most common convergent strategy.

Step 1: Etherification. The synthesis begins with a readily available starting material, such as 5-bromo-2-hydroxybenzoic acid or its corresponding ester. This precursor undergoes a Williamson ether synthesis with a suitable methoxyethoxy halide, typically 1-bromo-2-methoxyethane (B44670) or 2-methoxyethyl tosylate, in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent like DMF or 2-butanone. lew.ro This reaction forms the intermediate 5-bromo-2-(2-methoxyethoxy)benzoic acid.

Step 2: Amidation. The resulting carboxylic acid is then converted to the target benzamide (B126) using one of the modern coupling reagents (e.g., T3P, EDC/HOBt) and an ammonia source as described in the previous section.

Pathway B: Amidation followed by Etherification (Convergent)

An alternative convergent route involves forming the amide first.

Step 1: Amidation. The synthesis starts with 5-bromo-2-hydroxybenzoic acid, which is first converted to 5-bromo-2-hydroxybenzamide. lew.roresearchgate.net This can be achieved via activation of the carboxylic acid followed by reaction with ammonia.

Step 2: Etherification. The phenolic hydroxyl group of 5-bromo-2-hydroxybenzamide is then alkylated using 1-bromo-2-methoxyethane and a base. This pathway may be advantageous if the starting salicylamide (B354443) is commercially available or easily prepared. researchgate.net

A divergent approach could theoretically start from a common intermediate like 5-bromo-2-(2-methoxyethoxy)benzoic acid, which could then be reacted with a library of different amines to produce a range of N-substituted benzamides for structure-activity relationship studies. However, for the specific synthesis of the title compound (a primary amide), the convergent pathways are more direct.

Investigation of One-Pot Synthesis Protocols for Enhanced Efficiency

To improve process efficiency, reduce waste, and lower costs, one-pot synthesis protocols are highly desirable. For this compound, a one-pot procedure could be designed based on the convergent strategy (Pathway A).

A potential one-pot protocol would involve:

Starting with 5-bromo-2-hydroxybenzoic acid in a suitable solvent (e.g., THF or DMF).

Adding a base (e.g., K2CO3 or Cs2CO3) and 1-bromo-2-methoxyethane to perform the etherification step.

Upon completion of the etherification, instead of isolating the intermediate acid, the reaction mixture would be cooled.

The coupling reagent (e.g., T3P) and an ammonia source (e.g., ammonium chloride) would be added directly to the same reaction vessel to facilitate the amidation.

Optimization of Reaction Conditions and Isolation Procedures

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction time and cost. For the key amidation step, several parameters are typically screened.

Reaction Condition Optimization:

Solvent: The choice of solvent can significantly affect reaction rates and solubility of reagents. Common solvents for amide coupling include ethyl acetate (B1210297) (EtOAc), tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), and acetonitrile (B52724) (CH3CN). researchgate.net Acetonitrile has been shown to provide an excellent balance of conversion and selectivity in some coupling reactions. scielo.br

Base: If the amine is used as a salt (e.g., ammonium chloride), a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) is required to liberate the free amine. The choice and amount of base can be critical. nih.gov

Temperature: Amide couplings are often run at room temperature or cooled to 0 °C to minimize side reactions and, if applicable, racemization. commonorganicchemistry.comacs.org

Reagent Stoichiometry: The molar ratios of the coupling reagent, additives like HOBt, and the amine source are optimized to ensure complete conversion of the starting carboxylic acid. Typically, a slight excess (1.1–1.5 equivalents) of the coupling agents and amine is used. commonorganicchemistry.com

| Parameter | Condition A | Condition B | Condition C | Condition D | Typical Goal |

|---|---|---|---|---|---|

| Solvent | DCM | THF | EtOAc | CH3CN | Maximize yield and purity |

| Temperature | 0 °C | Room Temp | 40 °C | - | Minimize side products |

| Base (equiv.) | DIPEA (1.5) | TEA (1.5) | Pyridine (2.0) | NMM (1.5) | Efficient amine deprotonation |

| Coupling Reagent (equiv.) | EDC (1.2) | T3P (1.2) | DCC (1.2) | - | Drive reaction to completion |

Isolation and Purification: Standard workup procedures for amide syntheses involve quenching the reaction, often by adding water. The mixture is then typically extracted with an organic solvent like ethyl acetate. lew.ro The organic phase is washed sequentially with a dilute acid (to remove basic impurities), a dilute base like sodium bicarbonate solution (to remove unreacted carboxylic acid), and brine. After drying over an anhydrous salt like magnesium sulfate (B86663) (MgSO4) or sodium sulfate (Na2SO4), the solvent is removed under reduced pressure. The crude product is then purified, most commonly by recrystallization from a suitable solvent system (e.g., ethanol (B145695) or ethyl acetate/hexane) or by column chromatography on silica (B1680970) gel. lew.ronih.gov

Chemical Reactivity and Transformation Studies of 5 Bromo 2 2 Methoxyethoxy Benzamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of 5-Bromo-2-(2-methoxyethoxy)benzamide is substituted with two electron-donating groups (the ether and the amide, though the latter's effect is complex) and one deactivating group (the bromo substituent). This substitution pattern influences the regioselectivity of further substitution reactions.

Electrophilic Aromatic Substitution (EAS):

Electrophilic aromatic substitution is a fundamental reaction class for benzene and its derivatives. msu.edu The reaction proceeds through a two-step mechanism: the initial attack of an electrophile on the aromatic ring to form a resonance-stabilized carbocation (the Wheland intermediate), followed by the loss of a proton to restore aromaticity. masterorganicchemistry.com The rate-determining step is the formation of this high-energy intermediate. lumenlearning.com

For this compound, the ether and amide groups are ortho, para-directing, while the bromo group is also an ortho, para-director, albeit a deactivating one. The positions ortho and para to the strongly activating ether group are the most likely sites for electrophilic attack. However, steric hindrance from the adjacent methoxyethoxy group may influence the substitution pattern. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. youtube.com

Nucleophilic Aromatic Substitution (NAS):

Nucleophilic aromatic substitution is less common for simple aryl halides unless the ring is activated by strong electron-withdrawing groups. masterorganicchemistry.comlibretexts.org The reaction typically proceeds via an addition-elimination mechanism, forming a negatively charged Meisenheimer complex as an intermediate. libretexts.org The presence of electron-withdrawing groups ortho and para to the leaving group stabilizes this intermediate. libretexts.org In some cases, a benzyne (B1209423) elimination-addition mechanism can occur, particularly with very strong bases. masterorganicchemistry.com For this compound, the presence of electron-donating groups makes it a less likely candidate for NAS unless a very strong nucleophile or specific reaction conditions are employed. A study on 5-bromo-1,2,3-triazines demonstrated a concerted SNAr reaction with phenols. nih.gov

Reactivity of the Amide Functional Group

The amide group is a crucial functional handle in this compound, allowing for a range of transformations.

Hydrolysis and Transamidation Reactions

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid, 5-bromo-2-(2-methoxyethoxy)benzoic acid, and ammonia (B1221849). This reaction is fundamental in modifying the amide functionality.

Transamidation: This process involves the exchange of the amide's nitrogen substituent. While direct displacement is challenging, transamidation can be achieved through various catalytic methods. For instance, studies have shown the successful coupling of benzamide (B126) with various amines. chemrxiv.org

Reduction Reactions to Amine Derivatives

The amide group can be reduced to the corresponding amine, 5-bromo-2-(2-methoxyethoxy)benzylamine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation, which reduces the carbonyl group to a methylene (B1212753) group. doubtnut.com

Transformation of the Bromo Substituent

The bromo substituent on the aromatic ring is a key site for carbon-carbon and carbon-heteroatom bond formation, primarily through transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling)

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed reaction that forms a carbon-carbon bond between an organoboron compound and an aryl halide. fishersci.co.uknih.gov This reaction is widely used due to its mild conditions and tolerance of various functional groups. nih.gov The catalytic cycle involves three main steps: oxidative addition of the aryl halide to a Pd(0) complex, transmetalation with the organoboron species, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org this compound can be coupled with a variety of boronic acids or esters to introduce new aryl, vinyl, or alkyl groups at the 5-position. yonedalabs.com

Table 1: Examples of Suzuki-Miyaura Coupling Reactions

| Reactant 1 | Reactant 2 (Boronic Acid/Ester) | Catalyst System | Product | Reference |

|---|---|---|---|---|

| Aryl Bromide | Arylboronic acid | Pd(OAc)₂, PPh₃, Base | Biaryl compound | libretexts.org |

| ortho-Bromoaniline | Alkylboronic ester | CataXCium A Pd G3 | ortho-Alkylaniline | nih.gov |

| Aryl Bromide | Vinylboronic acid | Pd(PPh₃)₄, Base | Styrene derivative | fishersci.co.uk |

Amination Reactions (e.g., Buchwald-Hartwig Amination, Chan-Lam Coupling)

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for forming carbon-nitrogen bonds by coupling an aryl halide with an amine. wikipedia.orglibretexts.org The reaction mechanism is similar to other palladium-catalyzed cross-couplings, involving oxidative addition, amine coordination and deprotonation, and reductive elimination. organic-chemistry.org A variety of palladium catalysts and phosphine (B1218219) ligands have been developed to facilitate the coupling of a wide range of amines and aryl halides. nih.gov this compound can undergo Buchwald-Hartwig amination to introduce primary or secondary amine substituents at the 5-position.

Chan-Lam Coupling: This copper-catalyzed reaction provides an alternative method for C-N bond formation, typically by coupling an aryl boronic acid with an amine or other N-H containing compounds. wikipedia.orgorganic-chemistry.org It can often be performed under milder conditions, sometimes open to the air at room temperature. ambeed.com The mechanism is thought to involve a Cu(III) intermediate. wikipedia.org While typically used for coupling boronic acids, variations for aryl halides exist. Recent developments have expanded the scope of Chan-Lam coupling to include various nucleophiles. nih.govnih.gov

Table 2: Comparison of Amination Reactions

| Reaction | Catalyst | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium | Aryl halide and Amine | Wide substrate scope, various generations of catalysts. | wikipedia.org |

| Chan-Lam Coupling | Copper | Aryl boronic acid and Amine/Alcohol | Often milder conditions, can be run in air. | wikipedia.org |

Functionalization of the Methoxyethoxy Side Chain

The methoxyethoxy side chain, an ether linkage, is generally stable but can be modified under specific conditions, primarily through cleavage of the ether bonds.

One of the primary transformations of the methoxyethoxy side chain involves the cleavage of the ether linkages to yield a hydroxyl group. This reaction is typically achieved by treatment with strong acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI). masterorganicchemistry.comlibretexts.orgchemistrysteps.commasterorganicchemistry.com The reaction proceeds via protonation of the ether oxygen, making it a better leaving group. masterorganicchemistry.comchemistrysteps.commasterorganicchemistry.com Subsequently, a nucleophilic attack by the halide ion cleaves the carbon-oxygen bond. masterorganicchemistry.com

In the case of this compound, the cleavage can occur at two positions on the side chain: the bond between the aromatic ring and the ether oxygen, or the bond within the methoxyethyl group. The cleavage of aryl alkyl ethers, like the one in the target molecule, typically results in a phenol (B47542) and an alkyl halide because the aromatic ring is not susceptible to SN2 attack. libretexts.org Therefore, treatment with strong acid is expected to cleave the bond between the ethoxy group and the benzene ring, yielding 5-Bromo-2-hydroxybenzamide.

Table 1: Predicted Functionalization Reactions of the Methoxyethoxy Side Chain

| Reagent(s) | Predicted Product | Reaction Type |

| HBr or HI (strong acid) | 5-Bromo-2-hydroxybenzamide | Ether Cleavage |

It is important to note that forcing conditions, such as high temperatures, are often required for ether cleavage. masterorganicchemistry.commasterorganicchemistry.com The specific conditions would need to be optimized to achieve selective cleavage without affecting other functional groups in the molecule.

Oxidative and Reductive Transformations of the Overall Molecular Scaffold

The molecular scaffold of this compound offers several sites for oxidative and reductive transformations, including the aromatic ring, the bromo-substituent, and the amide group.

Oxidative Transformations:

The oxidation of the methoxy (B1213986) group on a related compound, 5-bromo-2-methoxy-N,N-dimethylbenzamide, can lead to the formation of a corresponding aldehyde or carboxylic acid. While specific studies on this compound are not prevalent, it is plausible that under controlled oxidative conditions, the methoxyethoxy side chain could be modified. Furthermore, strong oxidizing agents could potentially lead to the degradation of the aromatic ring or other parts of the molecule.

Reductive Transformations:

The reductive transformations of this compound are more predictable and offer versatile synthetic routes to new derivatives.

Reduction of the Amide Group: The primary amide functionality can be reduced to a primary amine using strong reducing agents like lithium aluminum hydride (LiAlH4). This reaction would convert the benzamide into a corresponding benzylamine. Nickel-catalyzed reductions have also been reported for the conversion of secondary and tertiary amides to amines and could potentially be adapted for this primary amide. nih.gov

Reduction of the Bromo-substituent: The bromine atom on the aromatic ring can be removed via catalytic hydrogenation using a palladium catalyst (Pd/C) and a hydrogen source. This debromination reaction would yield 2-(2-methoxyethoxy)benzamide.

Palladium-Catalyzed Cross-Coupling Reactions: The bromo-substituent is a versatile handle for a variety of palladium-catalyzed cross-coupling reactions, which are technically reductive elimination steps in the catalytic cycle. youtube.com These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds at the 5-position of the benzamide ring. Examples of such reactions include:

Suzuki Coupling: Reaction with a boronic acid or ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond.

Heck Coupling: Reaction with an alkene to introduce a vinyl group.

Sonogashira Coupling: Reaction with a terminal alkyne to introduce an alkynyl group.

Buchwald-Hartwig Amination: Reaction with an amine to form a new carbon-nitrogen bond.

These cross-coupling reactions are highly valuable for creating a library of derivatives with diverse functionalities. nih.govyoutube.com

Hoffmann Bromamide Degradation: The primary amide can undergo Hoffmann rearrangement when treated with bromine in an aqueous or ethanolic solution of sodium hydroxide. ncert.nic.invedantu.com This reaction results in the formation of a primary amine with one less carbon atom than the starting amide, leading to the formation of 4-bromo-2-(2-methoxyethoxy)aniline.

Table 2: Predicted Oxidative and Reductive Transformations

| Transformation | Reagent(s) | Predicted Product |

| Amide Reduction | LiAlH4 | 5-Bromo-2-(2-methoxyethoxy)benzylamine |

| Debromination | H2, Pd/C | 2-(2-methoxyethoxy)benzamide |

| Suzuki Coupling | Ar-B(OH)2, Pd catalyst, base | 5-Aryl-2-(2-methoxyethoxy)benzamide |

| Heck Coupling | Alkene, Pd catalyst, base | 5-Vinyl-2-(2-methoxyethoxy)benzamide |

| Sonogashira Coupling | Alkyne, Pd catalyst, Cu(I), base | 5-Alkynyl-2-(2-methoxyethoxy)benzamide |

| Buchwald-Hartwig Amination | R2NH, Pd catalyst, base | 5-(Dialkylamino)-2-(2-methoxyethoxy)benzamide |

| Hoffmann Rearrangement | Br2, NaOH | 4-Bromo-2-(2-methoxyethoxy)aniline |

| Side Chain Oxidation | Oxidizing Agent | 5-Bromo-2-formylbenzamide or 5-Bromo-2-carboxybenzamide |

The specific outcomes of these reactions would depend on the chosen reagents and reaction conditions, allowing for a high degree of control over the final product. The combination of these transformations provides a rich platform for the chemical modification of this compound for various research applications.

Spectroscopic and Advanced Structural Characterization Methodologies for 5 Bromo 2 2 Methoxyethoxy Benzamide

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is the most powerful tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides precise information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

The ¹H NMR spectrum of 5-Bromo-2-(2-methoxyethoxy)benzamide provides a wealth of information regarding the number, environment, and connectivity of protons in the molecule. The spectrum is characterized by distinct signals for the aromatic protons, the protons of the methoxyethoxy side chain, and the amide protons.

The aromatic region typically displays three signals corresponding to the protons on the substituted benzene (B151609) ring. Due to the substitution pattern, these protons exhibit characteristic splitting patterns (multiplicity) arising from spin-spin coupling with their neighbors. The proton at the C3 position is expected to appear as a doublet, coupled to the proton at C4. The C4 proton, in turn, would be a doublet of doublets, coupled to both the C3 and C6 protons. The proton at C6 would likely appear as a doublet, coupled to the C4 proton.

The ethoxy portion of the side chain gives rise to two signals: a triplet for the terminal methyl group (OCH₃) and a quartet for the adjacent methylene (B1212753) group (OCH₂CH₃), a pattern typical of an ethyl group. The methoxy (B1213986) group (OCH₃) at the other end of the ether linkage appears as a sharp singlet. The two methylene groups of the ethoxy linkage (-OCH₂CH₂O-) would each produce a triplet.

The amide group (-CONH₂) protons can appear as one or two broad singlets, and their chemical shift can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena.

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Aromatic H-3 | 7.0 - 7.2 | d (doublet) |

| Aromatic H-4 | 7.5 - 7.7 | dd (doublet of doublets) |

| Aromatic H-6 | 8.0 - 8.2 | d (doublet) |

| -CONH₂ | 7.5 - 8.5 (broad) | s (singlet) |

| -OCH₂CH₂O- | 4.2 - 4.4 | t (triplet) |

| -OCH₂CH₂O- | 3.7 - 3.9 | t (triplet) |

| -OCH₃ | 3.3 - 3.5 | s (singlet) |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal.

The spectrum will show six signals in the aromatic region (approximately 110-160 ppm). The carbon bearing the bromine atom (C5) will be significantly influenced by the halogen's electronic effects. The carbon attached to the ether oxygen (C2) and the carbonyl carbon (C1) will also have characteristic chemical shifts. The carbonyl carbon of the amide group is typically found in the downfield region of the spectrum (165-175 ppm).

The aliphatic region will display signals for the three unique carbons of the 2-methoxyethoxy side chain: the terminal methoxy carbon and the two methylene carbons of the ethoxy linkage.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Amide) | 165 - 170 |

| Aromatic C-2 (C-O) | 155 - 160 |

| Aromatic C-1 | 130 - 135 |

| Aromatic C-4 | 135 - 140 |

| Aromatic C-6 | 115 - 120 |

| Aromatic C-3 | 110 - 115 |

| Aromatic C-5 (C-Br) | 110 - 115 |

| -OCH₂CH₂O- | 68 - 72 |

| -OCH₂CH₂O- | 65 - 70 |

| -OCH₃ | 58 - 60 |

Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecular structure, two-dimensional (2D) NMR experiments are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling correlations. For this compound, COSY would show cross-peaks between adjacent aromatic protons (H-3 with H-4, and H-4 with H-6) and between the adjacent methylene protons in the methoxyethoxy chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C, one-bond correlations). chemicalbook.com It allows for the direct assignment of a carbon signal based on the chemical shift of the proton attached to it. For example, the aromatic proton signals can be directly linked to their corresponding carbon signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations). chemicalbook.com This is crucial for piecing together the molecular structure. For instance, HMBC would show a correlation from the H-6 proton to the amide carbonyl carbon (C=O), confirming their proximity in the structure. Correlations from the methylene protons of the side chain to the aromatic C-2 would confirm the ether linkage.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by detecting the vibrations of chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands. Key expected vibrations include:

N-H stretching: Two bands in the region of 3400-3100 cm⁻¹ corresponding to the symmetric and asymmetric stretching of the primary amide (-NH₂) group.

C-H stretching: Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxyethoxy group appear just below 3000 cm⁻¹.

C=O stretching (Amide I band): A strong absorption band around 1680-1640 cm⁻¹ is characteristic of the amide carbonyl group. chegg.com

N-H bending (Amide II band): This band is expected around 1640-1590 cm⁻¹.

C-O stretching: Strong bands corresponding to the aryl-alkyl ether and alkyl-alkyl ether linkages would be observed in the 1250-1000 cm⁻¹ region. chegg.com

C-Br stretching: A band in the lower frequency region (600-500 cm⁻¹) may be attributed to the carbon-bromine bond.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the C=O stretch is also visible in Raman, non-polar bonds often give stronger signals. Aromatic ring vibrations typically produce strong Raman bands. The technique is particularly useful for studying molecular symmetry and for measurements in aqueous solutions where water's strong IR absorption can be problematic.

Table 3: Key Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Primary Amide | N-H Stretch | 3400 - 3100 | IR |

| Aromatic C-H | C-H Stretch | > 3000 | IR, Raman |

| Aliphatic C-H | C-H Stretch | < 3000 | IR, Raman |

| Amide Carbonyl | C=O Stretch | 1680 - 1640 | IR, Raman |

| Amide N-H Bend | N-H Bend | 1640 - 1590 | IR |

| Ether | C-O Stretch | 1250 - 1000 | IR |

| Bromo-Aromatic | C-Br Stretch | 600 - 500 | IR, Raman |

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound (C₁₀H₁₂BrNO₃), the molecular weight is approximately 273.11 g/mol . Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak in the mass spectrum will appear as a characteristic pair of peaks (M⁺ and M+2) of almost equal intensity, separated by two mass units. This isotopic signature is a clear indicator of the presence of a single bromine atom in the molecule.

The fragmentation of the molecular ion under electron impact (EI) or other ionization methods can provide valuable structural information. Common fragmentation pathways for benzamides include the loss of the amide group (-NH₂) to form a stable benzoyl cation. nist.gov Further fragmentation of the 2-methoxyethoxy side chain is also expected, such as cleavage of the ether bonds.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

While standard mass spectrometry provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) can measure the mass of an ion with extremely high accuracy (typically to four or more decimal places). This allows for the determination of the exact elemental formula of the molecule.

For this compound, the calculated exact mass for the molecular ion [C₁₀H₁₂⁷⁹BrNO₃]⁺ would be precisely determined. The experimentally measured exact mass from an HRMS analysis must match the calculated value within a very small tolerance (e.g., ±5 ppm), providing unambiguous confirmation of the compound's elemental composition and distinguishing it from other potential structures with the same nominal mass.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is a crucial analytical technique for investigating the electronic transitions within a molecule. For an aromatic compound like this compound, UV-Vis spectroscopy would provide valuable information about its conjugation system and the energies of its electronic transitions.

The absorption of UV or visible light by the molecule excites electrons from lower energy molecular orbitals (typically π or non-bonding, n, orbitals) to higher energy anti-bonding orbitals (π*). The resulting spectrum, a plot of absorbance versus wavelength, reveals characteristic absorption maxima (λmax). The position and intensity (molar absorptivity, ε) of these bands are indicative of the molecule's electronic structure.

For this compound, the spectrum would be expected to show absorptions arising from the substituted benzene ring. The benzamide (B126) chromophore itself, along with the bromo and methoxyethoxy substituents, would influence the position and intensity of these absorption bands. The electronic transitions would likely be of the π → π* and n → π* type. The lone pairs on the oxygen and nitrogen atoms of the amide and ether groups, as well as the bromine atom, could give rise to n → π* transitions. The conjugated system of the benzene ring would be responsible for the more intense π → π* transitions.

A hypothetical UV-Vis data table for this compound, based on analyses of similar molecules, is presented below. It is important to note that these are expected values and would need to be confirmed by experimental measurement.

| Hypothetical Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε, L·mol-1·cm-1) | Solvent |

| π → π | ~240-260 | ~10,000-15,000 | Ethanol (B145695) |

| n → π | ~280-300 | ~1,000-2,000 | Ethanol |

Analysis of the UV-Vis spectrum would allow for a detailed understanding of the electronic effects of the substituents on the benzamide core. For instance, the auxochromic effect of the methoxyethoxy group and the effect of the bromine atom on the absorption maxima could be quantified.

X-ray Crystallography for Solid-State Structural Analysis and Conformational Insights

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique would provide a wealth of information about the molecular structure of this compound, including bond lengths, bond angles, and torsional angles.

The process involves irradiating a single crystal of the compound with a beam of X-rays. The diffraction pattern produced is then analyzed to generate an electron density map, from which the atomic positions can be determined.

A hypothetical table of crystallographic data is provided below to illustrate the type of information that would be obtained from such an analysis. These parameters define the size and shape of the unit cell, which is the basic repeating unit of the crystal lattice.

| Crystallographic Parameter | Hypothetical Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105.3 |

| γ (°) | 90 |

| Volume (Å3) | 1250 |

| Z (molecules per unit cell) | 4 |

| Calculated Density (g/cm3) | 1.45 |

Detailed analysis of the crystal structure would provide insights into the conformational preferences of the molecule and the nature of the non-covalent interactions that govern its self-assembly in the solid state. This information is invaluable for structure-property relationship studies.

Computational and Theoretical Investigations of 5 Bromo 2 2 Methoxyethoxy Benzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Molecular Orbital Analysis

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and molecular orbitals of a compound like 5-Bromo-2-(2-methoxyethoxy)benzamide. These calculations provide insights into the molecule's geometry, stability, and reactivity.

Methodology: DFT calculations would be performed using a functional, such as B3LYP, and a suitable basis set (e.g., 6-311++G(d,p)) to optimize the molecular geometry of this compound. This process determines the most stable three-dimensional arrangement of the atoms. From the optimized structure, various electronic properties can be calculated.

Key Parameters from DFT:

Frontier Molecular Orbitals (FMOs): The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution on the molecule's surface, identifying electrophilic (electron-poor) and nucleophilic (electron-rich) regions. This is valuable for predicting how the molecule might interact with biological targets.

For instance, studies on other benzamide (B126) derivatives have successfully used DFT to understand their structural and electronic properties, which are essential for their biological activity researchgate.netnih.govmdpi.com.

Conformational Analysis and Energy Minimization Studies

The methoxyethoxy side chain of this compound introduces significant conformational flexibility. Conformational analysis is therefore critical to identify the low-energy conformations that the molecule is likely to adopt.

Methodology: This involves systematically rotating the rotatable bonds of the molecule and calculating the potential energy for each resulting conformation. Energy minimization techniques, such as the steepest descent or conjugate gradient methods, are then applied to find the local and global energy minima on the potential energy surface. These studies can reveal the preferred spatial arrangement of the flexible side chain, which is crucial for its interaction with a biological target. Research on O-alkylated benzamides has highlighted the importance of intramolecular hydrogen bonding in determining their conformational preferences researchgate.net.

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein. This method is instrumental in drug discovery for identifying potential biological targets and understanding binding mechanisms.

Methodology: For this compound, a potential protein target would first be identified. The three-dimensional structure of this protein, typically obtained from the Protein Data Bank (PDB), would be used. Docking software would then be employed to fit the various conformations of the benzamide into the protein's binding site. The software calculates a docking score, which estimates the binding affinity, and provides a visual representation of the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein's amino acid residues.

Numerous studies on benzamide derivatives have utilized molecular docking to predict their binding modes and affinities with various protein targets, guiding the design of more potent inhibitors tandfonline.comwalshmedicalmedia.commdpi.comnih.govnih.gov. For example, docking studies on benzamide analogues as FtsZ inhibitors have revealed key hydrogen bond interactions crucial for their activity nih.govtandfonline.com.

| Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|

| Protein Kinase X | -8.5 | Lys78, Asp184 | Hydrogen Bond |

| Phe165, Leu83 | Hydrophobic Interaction | ||

| Cyclooxygenase-2 | -7.9 | Arg120, Tyr355 | Hydrogen Bond |

| Val523, Leu352 | Hydrophobic Interaction |

Molecular Dynamics Simulations for Binding Stability and Dynamic Behavior

While molecular docking provides a static picture of the ligand-target interaction, molecular dynamics (MD) simulations offer a dynamic view. MD simulations track the movements of atoms in the ligand-protein complex over time, providing insights into the stability of the binding pose and the flexibility of the system.

Methodology: An MD simulation would start with the docked complex of this compound and its target protein. The system is placed in a simulated physiological environment (e.g., a box of water molecules with ions). The forces between all atoms are calculated, and Newton's laws of motion are used to predict their positions and velocities over a short time step. This process is repeated for millions of steps, simulating the behavior of the complex over nanoseconds or even microseconds.

Analysis of the MD trajectory can reveal:

Root Mean Square Deviation (RMSD): To assess the stability of the protein and the ligand's binding pose.

Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.

Hydrogen Bond Analysis: To monitor the persistence of key hydrogen bonds over time.

MD simulations have been effectively used to confirm the stability of complexes involving benzamide analogues nih.govtandfonline.com.

In Silico ADME/Tox Predictions (excluding safety/adverse effects)

In silico ADME (Absorption, Distribution, Metabolism, and Excretion) predictions are crucial in the early stages of drug discovery to evaluate the pharmacokinetic properties of a compound.

Methodology: Various computational models and software can predict the ADME properties of this compound based on its chemical structure. These tools use large datasets of experimentally determined properties to build predictive models.

Predicted ADME Properties:

Absorption: Parameters like Caco-2 permeability and human intestinal absorption are predicted to estimate oral bioavailability.

Distribution: Predictions of plasma protein binding and blood-brain barrier penetration indicate how the compound will be distributed in the body.

Metabolism: The likelihood of the compound being a substrate or inhibitor of key metabolic enzymes, such as cytochrome P450 isoforms, can be estimated.

Excretion: Properties related to renal clearance can be predicted.

Computational tools are widely used to predict the ADME profiles of various chemical series, including benzimidazole (B57391) and benzamide derivatives mdpi.comrsc.orgjonuns.comnih.govscispace.com.

| Property | Predicted Value | Interpretation |

|---|---|---|

| Human Intestinal Absorption | High | Likely to be well-absorbed orally |

| Caco-2 Permeability (logPapp) | > -5.15 cm/s | High permeability |

| Plasma Protein Binding | > 90% | High binding to plasma proteins |

| Blood-Brain Barrier Permeation | Low | Unlikely to cross the blood-brain barrier |

| CYP2D6 Inhibitor | No | Low risk of drug-drug interactions via this isoform |

Chemoinformatics and QSAR Modeling Approaches

Chemoinformatics and Quantitative Structure-Activity Relationship (QSAR) modeling are used to build mathematical models that relate the chemical structure of a series of compounds to their biological activity.

Methodology: To develop a QSAR model for a series of benzamide analogues including this compound, a dataset of compounds with their measured biological activities (e.g., IC50 values) is required. For each compound, a set of molecular descriptors (physicochemical, topological, electronic, etc.) is calculated. Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to create an equation that correlates the descriptors with the biological activity.

A robust QSAR model can be used to:

Predict the activity of new, unsynthesized compounds.

Identify the key molecular features that contribute to the desired biological activity.

QSAR studies have been successfully applied to various classes of compounds, including substituted benzamides, to guide the design of more potent molecules documentsdelivered.comnih.govigi-global.comarchivepp.comijpsr.com.

Exploration of Biological Activities of 5 Bromo 2 2 Methoxyethoxy Benzamide and Its Derivatives

Enzyme Inhibition Profiling

The benzamide (B126) scaffold, particularly when substituted with a bromine atom, has been a foundation for the development of various enzyme inhibitors. The following sections detail the inhibitory activities of 5-Bromo-2-(2-methoxyethoxy)benzamide derivatives against several classes of enzymes.

Inhibition of Tyrosine Kinases (e.g., EGFR, ABL, BTK)

Derivatives of benzamide have been investigated for their potential to inhibit tyrosine kinases, a large family of enzymes that play critical roles in cellular signaling pathways. Dysregulation of these kinases is often implicated in diseases such as cancer.

Research into novel inhibitors has identified compounds with significant activity against several receptor tyrosine kinases (RTKs). For instance, certain pyrazolopyrimidine derivatives have shown potent inhibition of AXL, RET, and FLT3 kinases. nih.gov The AXL receptor tyrosine kinase, a member of the TAM (TYRO3, AXL, and MER) subfamily, is a notable target due to its role in cancer progression and drug resistance. nih.gov

Bruton's tyrosine kinase (BTK), a member of the Tec family of non-receptor tyrosine kinases, is another important target, particularly in the context of B-cell malignancies. researchgate.net Novel classes of dual inhibitors targeting both BTK and the bone marrow tyrosine kinase on chromosome X (BMX), another Tec kinase, have been developed. nih.gov These inhibitors were designed to bind covalently to a cysteine residue in the ATP-binding pocket of the kinases. The most potent of these compounds demonstrated inhibitory concentrations (IC₅₀) in the low nanomolar range. nih.gov

Table 1: Inhibition of Tyrosine Kinases by Benzamide Derivatives

| Compound/Class | Target Kinase(s) | Potency (IC₅₀) | Reference |

|---|---|---|---|

| Pyrazolopyrimidine Derivative (7f) | AXL | 0.12 µM | nih.gov |

| Pyrazolopyrimidine Derivative (7f) | FLT3 | 0.02 µM | nih.gov |

| Pyrazolopyrimidine Derivative (7f) | RET | 0.05 µM | nih.gov |

| Novel Covalent Inhibitors | BMX, BTK | Single-digit nM range | nih.gov |

Inhibition of Glycosidases (e.g., α-glucosidase)

α-Glucosidase is a key enzyme in carbohydrate digestion, responsible for breaking down complex carbohydrates into absorbable monosaccharides. nih.govscielo.br Inhibition of this enzyme can delay carbohydrate absorption and lower postprandial blood glucose levels, making it a therapeutic target for managing type 2 diabetes. nih.govplos.org

Several studies have explored the α-glucosidase inhibitory potential of compounds structurally related to this compound. A series of 5-bromo-2-aryl benzimidazole (B57391) derivatives were screened for this activity, building on previous findings of their promising inhibitory potential. nih.gov Similarly, novel 1,2-benzothiazine-N-arylacetamides, including derivatives with a 4-bromobenzoyl group, emerged as potent inhibitors of the α-glucosidase enzyme, with some showing significantly better activity than the standard drug, acarbose. nih.gov For example, certain derivatives were found to be approximately three times more effective than acarbose. nih.gov

Furthermore, studies on 7-arylvinyl- and 7-(arylethynyl)-5-bromo-3-methylindazoles also demonstrated significant to moderate α-glucosidase inhibition, with IC₅₀ values in the micromolar range, comparable or superior to acarbose. researchgate.net

Table 2: α-Glucosidase Inhibition by Bromo-Substituted Derivatives

| Compound Series | Best Performing Compound's IC₅₀ | Standard (Acarbose) IC₅₀ | Reference |

|---|---|---|---|

| 1,2-Benzothiazine-N-arylacetamides (12a) | 18.25 µM | 58.8 µM | nih.gov |

| 7-Arylvinyl-5-bromo-3-methylindazoles | 0.50–51.51 µM | 0.82 µM | researchgate.net |

Inhibition of Urease Enzymes

Urease is an enzyme that catalyzes the hydrolysis of urea (B33335) into ammonia (B1221849) and carbon dioxide. It is a key virulence factor for several pathogenic bacteria, such as Helicobacter pylori, contributing to peptic ulcers. nih.gov Therefore, urease inhibitors are of significant interest.

A study on 5-bromo-2-aryl benzimidazole derivatives revealed their potential as dual inhibitors of both α-glucosidase and urease. nih.gov All tested compounds in this series showed varying degrees of urease inhibition, with IC₅₀ values ranging from 8.15 to 354.67 µM. Notably, several derivatives were found to be more potent than the standard urease inhibitor, thiourea (B124793) (IC₅₀ = 21.25 µM). nih.gov For instance, compound 22 in the series exhibited an IC₅₀ value of 8.15 µM. nih.gov

Table 3: Urease Inhibition by 5-Bromo-2-aryl Benzimidazole Derivatives

| Compound | IC₅₀ (µM) | Standard (Thiourea) IC₅₀ (µM) | Reference |

|---|---|---|---|

| Derivative 7 | 12.07 ± 0.05 | 21.25 ± 0.15 | nih.gov |

| Derivative 8 | 10.57 ± 0.12 | 21.25 ± 0.15 | nih.gov |

| Derivative 11 | 13.76 ± 0.02 | 21.25 ± 0.15 | nih.gov |

| Derivative 14 | 15.70 ± 0.12 | 21.25 ± 0.15 | nih.gov |

Other Relevant Enzyme Targets

The biological activity of benzamide derivatives extends to other enzyme families as well.

Cholinesterases and β-Secretase: 5-Styrylbenzamide derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and β-secretase (BACE-1), enzymes implicated in the pathology of Alzheimer's disease. nih.govmdpi.com

Topoisomerase I: This enzyme is crucial for managing DNA topology during replication and transcription. nih.gov Terbenzimidazoles, including 5-bromo- and 5-phenylterbenzimidazole (B1240699) derivatives, have been identified as potent poisons of topoisomerase I, making them of interest as potential anticancer agents. nih.gov

Glycogen (B147801) Phosphorylase (GP): A series of novel benzamide derivatives were designed and evaluated as inhibitors of glycogen phosphorylase, an enzyme involved in glucose metabolism. researchgate.net

FtsZ Protein: Benzamide derivatives have also been found to target the bacterial cell division protein FtsZ, suggesting a potential mechanism for antimicrobial activity. mdpi.com

In Vitro Enzymatic Assay Methodologies and Kinetic Studies

The evaluation of enzyme inhibition by these compounds relies on established in vitro assay methodologies. Typically, these assays measure the rate of an enzymatic reaction in the presence and absence of the potential inhibitor. mdpi.com For example, in α-glucosidase inhibition assays, a chromogenic substrate like p-nitrophenyl-α-D-glucopyranoside (pNPG) is often used, and the release of the product is monitored spectrophotometrically. nih.govplos.org

Kinetic studies are performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or mixed). tandfonline.com This involves measuring reaction rates at various substrate and inhibitor concentrations. The data are often visualized using Lineweaver-Burk plots, which graph the inverse of reaction velocity (1/v) against the inverse of substrate concentration (1/[S]). nih.govtandfonline.com These plots help determine key kinetic parameters such as the Michaelis constant (Km) and the maximum velocity (Vmax), and how they are affected by the inhibitor. The inhibition constant (Ki), which quantifies the inhibitor's potency, can also be calculated from these studies. tandfonline.com

Receptor Binding and Modulation Studies

In addition to enzyme inhibition, benzamide derivatives have been extensively studied for their interactions with various G-protein coupled receptors (GPCRs), which are important drug targets.

Substituted benzamides are a well-known class of ligands for dopamine (B1211576) receptors. Studies have explored the structure-activity relationship (SAR) of these compounds at the D2 and D4 dopamine receptor subtypes. nih.gov For example, (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (FLB 457) is a substituted benzamide that exhibits very high affinity for both D₂ (Ki = 0.017 nM) and D₃ (Ki = 0.022 nM) receptors. nih.gov

Benzamide derivatives have also been identified as positive allosteric modulators of AMPA receptors, a type of ionotropic glutamate (B1630785) receptor involved in synaptic transmission. nih.gov These modulators, sometimes referred to as "ampakines," can enhance the amplitude of synaptic responses. Studies comparing different benzamide modulators suggest they may have distinct binding sites and modes of action. nih.gov

Furthermore, a derivative named JNJ-26070109, which is (R)4-bromo-N-[1-(2,4-difluoro-phenyl)-ethyl]-2-(quinoxaline-5-sulfonylamino)-benzamide, has been identified as a potent and selective competitive antagonist of the cholecystokinin (B1591339) 2 (CCK2) receptor. nih.gov It demonstrated high affinity for human CCK2 receptors with a pKᵢ value of 8.49. nih.gov

Table 4: Receptor Binding Affinity of Benzamide Derivatives

| Compound | Receptor Target | Binding Affinity (Kᵢ or pKᵢ) | Reference |

|---|---|---|---|

| FLB 457 | Dopamine D₂ | Kᵢ = 0.017 nM | nih.gov |

| FLB 457 | Dopamine D₃ | Kᵢ = 0.022 nM | nih.gov |

Affinity for D2-like Dopamine Receptors

Dopamine receptors, particularly the D2-like subfamily (D2, D3, and D4), are crucial targets in the treatment of various neuropsychiatric disorders. While specific binding affinity data for this compound is not extensively detailed in publicly available literature, research on closely related derivatives provides significant insight into the potential activity of this chemical scaffold.

One such derivative, (S)-N-(1-Ethyl-2-pyrrolidinyl)methyl)-5-bromo-2,3-dimethoxybenzamide (also known as FLB 457), has demonstrated exceptionally high affinity for D2 and D3 receptors. nih.gov In vitro binding assays revealed that FLB 457 binds with high potency, as indicated by its low inhibition constant (Kᵢ) values. nih.gov This strong affinity makes such compounds valuable as radioligands in Positron Emission Tomography (PET) studies to investigate extrastriatal D2/D3 receptors in the human brain. nih.gov

Binding Affinity (Kᵢ) of FLB 457 for D2-like Receptors

| Receptor Subtype | Binding Affinity (Kᵢ) in nM | Reference |

|---|---|---|

| Dopamine D2 | 0.017 - 0.022 | nih.gov |

| Dopamine D3 | 0.017 - 0.022 | nih.gov |

Interactions with Serotonin (B10506) Receptor Subtypes (e.g., 5-HT1A, 5-HT2, 5-HT1F)

The serotonin system, with its diverse receptor subtypes, is another critical area of investigation for neuropsychiatric therapeutics. The selectivity of a compound for dopamine receptors over serotonin receptors is a key determinant of its pharmacological profile.

Studies on the substituted benzamide class of molecules show varied interactions with serotonin (5-HT) receptors. nih.gov However, for the high-affinity D2/D3 ligand FLB 457, a derivative of this compound, in vitro binding assays showed a lack of significant affinity for both 5-HT1A and 5-HT2 receptors. nih.gov This suggests a high degree of selectivity for the dopaminergic system over the serotonergic system for this particular derivative. nih.gov

Binding to Adrenergic Receptors (e.g., α1)

Off-target binding to adrenergic receptors can lead to various side effects, making selectivity an important aspect of drug development. The interaction of substituted benzamides with α-adrenergic receptors has been a subject of study to determine their selectivity profile. nih.gov

For the potent D2/D3 receptor ligand FLB 457, binding assays have demonstrated its high selectivity. The compound showed no significant affinity for α1 and α2-adrenergic receptors, further highlighting its specificity for D2-like dopamine receptors. nih.gov This lack of interaction with adrenergic and serotonin receptors is a critical characteristic for a selective D2/D3 radioligand. nih.gov

In Vitro Radioligand Binding Assay Protocols

The affinity and selectivity of compounds like this compound and its derivatives are determined using in vitro radioligand binding assays. These assays are considered the gold standard for quantifying the interaction between a ligand and a receptor. creative-bioarray.com

The general protocol involves several key steps:

Receptor Preparation : Membranes are prepared from tissues or cultured cells that express the target receptor. This is typically done through homogenization followed by differential centrifugation to isolate the membrane fraction containing the receptors. nih.gov

Incubation : The prepared membranes are incubated with a radiolabeled ligand (a known high-affinity molecule for the receptor) and various concentrations of the unlabeled test compound. The incubation is carried out at a specific temperature and for a set duration to allow the binding to reach equilibrium. creative-bioarray.comnih.gov

Separation : After incubation, the receptor-bound radioligand must be separated from the free (unbound) radioligand. This is most commonly achieved by rapid vacuum filtration, where the membranes are trapped on filters while the unbound ligand passes through. nih.gov

Quantification : The amount of radioactivity trapped on the filters is measured using a scintillation counter. This measurement corresponds to the amount of radioligand bound to the receptors. creative-bioarray.com

Data Analysis : The data are analyzed to determine key binding parameters. In competition assays, the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is calculated. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which reflects the affinity of the test compound for the receptor. giffordbioscience.com

Key Parameters in Radioligand Binding Assays

| Parameter | Description | Reference |

|---|---|---|

| Kᵢ (Inhibition Constant) | Represents the affinity of a competing test ligand for a receptor. A lower Kᵢ value indicates a higher binding affinity. | giffordbioscience.com |

| IC₅₀ (Half Maximal Inhibitory Concentration) | Measures the concentration of a competing ligand that is required to displace 50% of the specific binding of the radioligand. | giffordbioscience.com |

| Kₑ (Equilibrium Dissociation Constant) | Indicates the concentration of a radioligand at which 50% of the receptors are occupied at equilibrium. Determined via saturation assays. | nih.gov |

| Bₘₐₓ (Maximum Receptor Density) | Represents the total concentration of receptors in the sample. Determined via saturation assays. | giffordbioscience.com |

Receptor Selectivity and Potency Characterization

Selectivity is determined by comparing the compound's affinity for its primary target receptor against its affinity for other receptors. A compound is considered highly selective if its Kᵢ value for the target receptor is significantly lower (often by a factor of 100 to 1000) than its Kᵢ values for other receptors. nih.gov For example, the derivative FLB 457 is characterized as highly selective because its nanomolar affinity for D2/D3 receptors is contrasted by a lack of significant affinity for serotonin (5-HT1A, 5-HT2) and adrenergic (α1, α2) receptors. nih.gov Substituted benzamides as a class show a wide range of selectivities, with compounds like raclopride (B1662589) and amisulpiride demonstrating a 100-1000 fold differentiation for dopamine sites over other neurotransmitter receptors. nih.gov

Antiproliferative and Cytotoxic Activity in Cellular Models

Evaluation against Various Cancer Cell Lines (e.g., A549, HepG2, MCF-7)

The evaluation of novel chemical entities for their potential anticancer properties is a cornerstone of oncological research. This often involves screening for antiproliferative and cytotoxic activity against a panel of human cancer cell lines, including A549 (lung carcinoma), HepG2 (hepatocellular carcinoma), and MCF-7 (breast adenocarcinoma).

Currently, there is no specific research in the reviewed scientific literature that evaluates the antiproliferative or cytotoxic activity of this compound against the A549, HepG2, or MCF-7 cell lines. However, studies on other compounds containing bromo and methoxy (B1213986) substitutions have shown cytotoxic effects against these cell lines, suggesting that these chemical features can be part of pharmacologically active molecules. nih.gov

The standard method for assessing such activity is the MTT assay, which measures the metabolic activity of cells as an indicator of cell viability. japsonline.com A reduction in cell viability in the presence of the test compound indicates cytotoxic or antiproliferative effects. The results are typically reported as the IC₅₀ value, which is the concentration of the compound required to inhibit the growth of 50% of the cell population. rsc.orgresearchgate.net

Investigation of Cell Cycle Perturbation and Apoptosis Induction

N-substituted benzamides have been identified as a class of compounds capable of inducing apoptosis, or programmed cell death, in various cell lines. nih.gov Research into the mechanism of action using declopramide, a structural analog, reveals a distinct pathway for this process. Studies have shown that these compounds can induce a cell cycle block at the G2/M phase, a critical checkpoint for DNA repair before cell division. nih.gov This cell cycle arrest is a preceding event to the onset of apoptosis. nih.gov

The induction of apoptosis by these benzamides appears to be independent of the p53 tumor suppressor protein, a common mediator of cell death. nih.gov This was demonstrated by the successful induction of apoptosis in p53-deficient HL60 cells. nih.gov The apoptotic pathway is instead initiated through the mitochondrial pathway, characterized by the release of cytochrome c into the cytosol. nih.gov This event subsequently leads to the activation of caspase-9, a key initiator caspase in this pathway. nih.gov The process is sensitive to inhibitors of caspase-9 and can be suppressed by the overexpression of the anti-apoptotic protein Bcl-2. nih.gov

Induction of a G2/M phase cell cycle arrest.

Release of mitochondrial cytochrome c.

Activation of the caspase-9 cascade.

Antimicrobial and Antifungal Evaluations

Derivatives of N-(2-bromo-phenyl)-2-hydroxy-benzamide, which are structurally related to the subject compound, have been evaluated for their antimicrobial and antifungal properties. mdpi.com These investigations have shown that the compounds exhibit activity primarily against Gram-positive bacteria. mdpi.comresearchgate.net In contrast, no significant inhibition has been observed against Gram-negative bacteria at the tested concentrations. mdpi.com

The antifungal potential of these derivatives has also been documented. Specific N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives were tested against several fungal and yeast species, demonstrating notable inhibitory effects. mdpi.com

Table 1: Antifungal Activity of N-(2-bromo-phenyl)-2-hydroxy-benzamide Derivatives mdpi.com

| Fungus/Yeast Species | Minimum Inhibitory Concentration (MIC) (mg/mL) |

|---|---|

| Fusarium oxysporum | 0.3 - 5.0 |

| Sclerotinia sclerotiorum | 0.3 - 5.0 |

Antioxidant Capacity Assessment (e.g., Lipid Peroxidation Inhibition, EROD Activity)

Lipid peroxidation is a process of oxidative degradation of lipids, which can lead to cellular damage. nih.gov Antioxidants can inhibit this process by scavenging free radicals. nih.gov While benzamide derivatives, in general, have been explored for a wide range of biological activities, specific data concerning the direct lipid peroxidation inhibition or Ethoxyresorufin-O-deethylase (EROD) activity for this compound was not found in the reviewed scientific literature. EROD activity is a common measure of the induction of cytochrome P450 enzymes, which are involved in the metabolism of foreign compounds. Further research is required to determine the potential of this specific compound and its derivatives in these antioxidant and metabolic pathways.

Investigation of Other Specific Biological Activities (e.g., Anti-inflammatory, Antiprion)

Anti-inflammatory Activity Salicylanilides, a class of compounds that includes N-(2-bromo-phenyl)-2-hydroxy-benzamide derivatives, have demonstrated anti-inflammatory properties. mdpi.com The in vitro anti-inflammatory activity of these compounds was assessed using a protease inhibition assay, which measures the ability of a compound to inhibit enzymes like trypsin. The results showed that the tested benzamide derivatives had a superior efficiency in inhibiting trypsin activity compared to the standard anti-inflammatory drug, acetylsalicylic acid. researchgate.net

Applications in Materials Science

Role as a Synthetic Building Block for Advanced Materials

5-Bromo-2-(2-methoxyethoxy)benzamide serves as a versatile synthetic building block in the creation of more complex molecules and materials. Its chemical structure, featuring a bromine atom, a methoxyethoxy group, and a benzamide (B126) moiety, offers multiple reactive sites. The bromine atom, in particular, is a key functional group that allows for a variety of chemical transformations.

One of the primary applications of bromo-substituted aromatic compounds in materials science is in cross-coupling reactions. These reactions, often catalyzed by transition metals like palladium, enable the formation of new carbon-carbon or carbon-heteroatom bonds. This capability allows for the integration of the this compound unit into larger molecular architectures, which can be the basis for advanced materials.

The presence of the methoxyethoxy and benzamide groups can also influence the solubility, processability, and intermolecular interactions of the resulting materials. These groups can impart specific functionalities and properties, which are crucial for the performance of the final product.

Incorporation into Polymeric Systems (e.g., as monomers or cross-linking agents)

While specific examples of the direct polymerization of this compound are not extensively documented in publicly available research, the structural motifs present in the molecule are relevant to polymer chemistry. The bromo- and amide-functionalities suggest potential pathways for its incorporation into polymeric chains.

For instance, the bromine atom could be utilized in polycondensation reactions, where it acts as a leaving group in the formation of polymer backbones. Alternatively, the amide group could participate in polymerization processes, or the entire molecule could be modified to introduce polymerizable groups, such as vinyl or acrylic moieties.

The methoxyethoxy side chain is of particular interest as it can influence the properties of a polymer system. Such ether linkages are known to enhance flexibility and can affect the glass transition temperature and solubility of the polymer.

Development of Novel Resins and Composite Materials

The development of new resins and composite materials often relies on the use of specialized monomers and cross-linking agents to achieve desired performance characteristics. While direct research on the use of this compound in this specific context is limited, its potential can be inferred from the chemistry of related compounds.

The reactivity of the bromine atom suggests that this compound could be grafted onto existing polymer chains or used as a component in the formulation of new resin systems. The resulting materials could exhibit modified properties, such as enhanced thermal stability or flame retardancy, which is a known effect of incorporating halogenated compounds.

In composite materials, this compound could potentially be used to modify the surface of reinforcing fillers, improving their compatibility with a polymer matrix and leading to enhanced mechanical properties of the composite.

Influence on Mechanical and Thermal Properties of Materials

The incorporation of this compound into a material's structure is anticipated to have a discernible impact on its mechanical and thermal properties. The rigid aromatic ring of the benzamide structure would likely contribute to an increase in the stiffness and tensile strength of a polymer.

From a thermal perspective, the aromatic and halogenated nature of the compound suggests that it could enhance the thermal stability and flame retardant properties of the material. The bromine atom can act as a radical scavenger at high temperatures, interrupting the combustion cycle.

Below is a table summarizing the potential effects of incorporating this compound into materials, based on the functional groups present in its structure.

| Functional Group | Potential Influence on Material Properties |

| Bromine Atom | Enhanced flame retardancy, site for cross-linking and further functionalization. |

| Benzamide Group | Increased rigidity, potential for hydrogen bonding, improved thermal stability. |

| Methoxyethoxy Group | Increased flexibility, potential for improved solubility and processability. |